molecular formula C10H14N2O B2941298 4-(Morpholin-2-yl)benzenamine CAS No. 1284221-31-3

4-(Morpholin-2-yl)benzenamine

Cat. No. B2941298
CAS RN: 1284221-31-3
M. Wt: 178.235
InChI Key: GXWFKPDLDBPQEW-UHFFFAOYSA-N
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Description

“4-(Morpholin-2-yl)benzenamine” is a chemical compound with the molecular formula C10H14N2O . It has a molecular weight of 178.24 . This compound is also known by its synonyms “4-(MORPHOLIN-2-YL)ANILINE” and "Benzenamine, 4-(2-morpholinyl)-" .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, related compounds have been synthesized through various methods. For instance, a strategy was proposed for the synthesis of 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides, as well as previously unknown 2-thiocarbamoylacetimidamides . Their reactions with arylsulfonyl azides were studied .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring attached to a morpholine ring via an amine group . The morpholine ring is a six-membered ring with four carbon atoms and an oxygen atom next to a nitrogen atom.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found, related compounds have been involved in various reactions. For example, a strategy was proposed for the synthesis of 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides, as well as previously unknown 2-thiocarbamoylacetimidamides . Their reactions with arylsulfonyl azides were studied .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

4-(Morpholin-2-yl)benzenamine derivatives have been explored for their potential in pharmacological applications. For example, a study focused on the synthesis of Schiff bases of 4-(2-aminophenyl)-morpholines, which were evaluated for their analgesic, anti-inflammatory, antibacterial, and antifungal activities. This research highlighted the compounds' significant activities, underscoring the chemical's relevance in developing new pharmacotherapies (Panneerselvam et al., 2009).

Electrochemical Synthesis

Another study demonstrated the electrochemical synthesis of 4-morpholino-2-(arylsulfonyl)benzenamines, presenting a green, one-pot procedure for synthesizing these compounds. This method offers an environmentally friendly alternative to traditional synthesis approaches, with implications for producing biologically significant molecules (Nematollahi & Esmaili, 2010).

Ionic Liquids and Their Properties

Research into 4-benzyl-4-methylmorpholinium-based ionic liquids has provided insights into their physicochemical properties, cytotoxicity, and biodegradability. These studies have applications in green chemistry, suggesting that morpholine derivatives can be used as solvents for biomass and potentially in other environmentally friendly chemical processes (Pernak et al., 2011).

Antimicrobial Activities

Morpholine derivatives have been synthesized and tested for their antimicrobial activities. For instance, novel 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides were evaluated for their antimycobacterial activity against Mycobacterium tuberculosis, showcasing the potential of morpholine-based compounds in treating tuberculosis and other microbial infections (Raparti et al., 2009).

Material Science and Luminescence

In material science, morpholine derivatives have contributed to the development of new materials with specific luminescent properties. For example, europium metal-organic frameworks (Eu-MOFs) incorporating morpholine units have shown high thermal stability and luminescence, making them suitable for applications in sensing, imaging, and lighting (Zhang et al., 2014).

properties

IUPAC Name

4-morpholin-2-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12H,5-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXWFKPDLDBPQEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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